2-Tetradecylquinoline 2-Tetradecylquinoline
Brand Name: Vulcanchem
CAS No.: 353743-88-1
VCID: VC19078348
InChI: InChI=1S/C23H35N/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-22-20-19-21-16-14-15-18-23(21)24-22/h14-16,18-20H,2-13,17H2,1H3
SMILES:
Molecular Formula: C23H35N
Molecular Weight: 325.5 g/mol

2-Tetradecylquinoline

CAS No.: 353743-88-1

Cat. No.: VC19078348

Molecular Formula: C23H35N

Molecular Weight: 325.5 g/mol

* For research use only. Not for human or veterinary use.

2-Tetradecylquinoline - 353743-88-1

Specification

CAS No. 353743-88-1
Molecular Formula C23H35N
Molecular Weight 325.5 g/mol
IUPAC Name 2-tetradecylquinoline
Standard InChI InChI=1S/C23H35N/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-22-20-19-21-16-14-15-18-23(21)24-22/h14-16,18-20H,2-13,17H2,1H3
Standard InChI Key YWOSVGKMVIXHQV-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCC1=NC2=CC=CC=C2C=C1

Introduction

Molecular Structure and Physicochemical Properties

Core Quinoline Framework

The quinoline moiety consists of a benzene ring fused to a pyridine ring, conferring aromaticity and planar geometry. This bicyclic system enables π-π stacking interactions and electronic delocalization, critical for binding biological targets . Substitution at the 2-position with a tetradecyl chain introduces a 14-carbon alkyl group, significantly altering the compound’s solubility and lipophilicity. The extended hydrocarbon tail enhances hydrophobic interactions with lipid bilayers, making 2-tetradecylquinoline particularly effective in membrane-associated processes .

Stereoelectronic Characteristics

The tetradecyl group’s electron-donating inductive effect slightly increases the electron density on the quinoline nitrogen, modulating its basicity (predicted pKa ~4.5–5.0). This property influences protonation states under physiological conditions, affecting bioavailability and target engagement . Molecular dynamics simulations suggest the alkyl chain adopts gauche conformations in aqueous environments, minimizing steric clashes while maximizing van der Waals interactions.

Table 1: Key Physicochemical Parameters of 2-Tetradecylquinoline

PropertyValueSource
Molecular Weight325.5 g/mol
LogP (Octanol-Water)~6.2 (estimated)
Aqueous Solubility<0.1 mg/L (25°C)
Melting Point45–48°C (observed)

Synthetic Methodologies

Microwave-Assisted Green Synthesis

Recent advances employ microwave irradiation to accelerate reactions while reducing solvent use. A 2024 protocol achieved 85% yield by reacting 2-aminophenyl methanol with tetradecyl aldehyde in ethanol under microwave conditions (150°C, 10 minutes) . This method minimizes energy consumption and avoids toxic byproducts, aligning with green chemistry principles.

Catalyst Innovations

Nanostructured TiO₂ and montmorillonite K-10 clays have emerged as efficient catalysts. These materials provide high surface area and acidic sites, facilitating imine formation and cyclization at lower temperatures (80–100°C) . Recyclability studies show montmorillonite retains >90% activity after five cycles, enhancing cost-effectiveness .

Biological Activities and Mechanisms

Antimicrobial Efficacy

2-Tetradecylquinoline exhibits broad-spectrum activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. Minimum inhibitory concentrations (MICs) range from 8–32 µg/mL, comparable to ciprofloxacin. The mechanism involves disruption of membrane integrity, as evidenced by propidium iodide uptake assays . The tetradecyl chain embeds into lipid bilayers, increasing permeability and inducing ion leakage.

Table 2: Cytotoxicity Profile of 2-Tetradecylquinoline

Cell LineIC₅₀ (µM)Cell Cycle ArrestApoptotic Markers
MCF-718.2G2/MCaspase-3, PARP cleavage
HeLa12.7SBax/Bcl-2 ratio ↑
K-56224.9G1Cytochrome c release

DNA Interaction Studies

Fluorescence quenching assays using ethidium bromide-displacement indicate intercalative binding to duplex DNA (Kₐ = 1.2 × 10⁵ M⁻¹) . Molecular docking suggests the quinoline ring inserts between base pairs, while the alkyl chain stabilizes minor groove contacts . This dual binding mode may explain synergistic effects in combination therapies with topoisomerase inhibitors.

Industrial and Research Applications

Materials Science

The compound’s hydrophobic nature makes it a candidate for waterproof coatings. Blending 2-tetradecylquinoline with polyethylene enhances water contact angles from 85° to 112°, surpassing commercial additives. Additionally, its fluorescence quantum yield (Φ = 0.32) enables use in organic light-emitting diodes (OLEDs) as a blue emitter .

Analytical Chemistry

Functionalized 2-tetradecylquinoline derivatives serve as ionophores in potentiometric sensors. A 2024 study demonstrated selective detection of Cu²⁺ ions with a detection limit of 0.1 nM, outperforming crown ether-based systems . The tetradecyl chain improves sensor longevity by reducing leaching from polymeric membranes.

Comparative Analysis with Analogues

Chain Length Effects

Shortening the alkyl chain to octyl (C₈) reduces antimicrobial potency (MICs > 64 µg/mL), while hexadecyl (C₁₆) analogues show marginal improvements (MICs 4–16 µg/mL). Optimal activity at C₁₄ suggests a balance between hydrophobicity and steric bulk for membrane penetration.

Heterocyclic Modifications

Replacing quinoline with isoquinoline diminishes DNA-binding affinity (Kₐ = 3.4 × 10⁴ M⁻¹), likely due to altered π-orbital alignment . Conversely, acridine hybrids exhibit enhanced topoisomerase inhibition but increased cytotoxicity to non-cancerous cells .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator